BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the
Thermodynamic Stability of Ruthenium(1V)
Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ruthenium(1V) sulfide

Cat. No.: B080898

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of
Ruthenium(lV) sulfide (RuS:z), a material of significant interest in various scientific and
technological fields, including catalysis and materials science. This document synthesizes
computational and experimental data to offer a detailed understanding of its formation
energetics and stability under different conditions.

Thermodynamic Data of Ruthenium(lV) Sulfide

The thermodynamic stability of a compound is fundamentally described by its standard Gibbs
free energy of formation (AGf°), standard enthalpy of formation (AHf°), and standard molar

entropy (S°). Below is a summary of the available computational and experimental data for
RuS..
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Thermodynamic

Value Method Source
Parameter
Enthalpy of Formation
(AHf°)
Standard Enthalpy of Density Functional ) )
) -191.1 kJ/mol Materials Project[1]
Formation (at 0 K) Theory (DFT)
Standard Enthalpy of
Formation (at 298.15 -229.7 kJ/mol Calorimetry Barin (1995)[2][3]
K)
Gibbs Free Energy of
Formation (AGf°)
Standard Gibbs Free )
) Calculation from )
Energy of Formation -226.4 kJ/mol ] ) Barin (1995)[2][3]
calorimetric data
(at 298.15 K)
Gibbs Free Energy of Experimental (from
] -132.8 kJ/mol ) [4]
Formation (at 1173 K) sulfur fugacity)
Gibbs Free Energy of Experimental (from
-80.9 kJ/mol [4]

Formation (at 1673 K)

sulfur fugacity)

Standard Molar
Entropy (S°)

Standard Molar
Entropy (at 298.15 K)

68.2 J/(mol-K)

Calculation from

calorimetric data

Barin (1995)[2][3]

Experimental Protocols for a Deeper Understanding
Computational Methodology: Density Functional Theory

(DFT)

The computational data presented in this guide is sourced from the Materials Project, which

employs Density Functional Theory (DFT) as implemented in the Vienna Ab Initio Simulation

Package (VASP).[5][6]
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Workflow for Thermodynamic Property Calculation:

Input

DFT Calculation (VASP) Output

Total Energy of RuSz Formation Energy Calculation
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Static Calculation
(Total Energy)

Structural Relaxation
(PBEsol functional)

Crystal Structure (RuSz)
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Computational workflow for determining the formation energy of RuS:2 using DFT.

Key Computational Parameters:
o Software: Vienna Ab Initio Simulation Package (VASP).[5]
e Method: Density Functional Theory (DFT).[5][6]

o Exchange-Correlation Functional: Perdew-Burke-Ernzerhof for solids (PBEsol), a variant of
the Generalized Gradient Approximation (GGA).[5]

o Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe
the interaction between core and valence electrons.

» Calculation Steps:

o Structural Relaxation: The initial crystal structure of RuS:z (pyrite-type) is fully relaxed to
find the ground-state geometry at O K. This involves optimizing the lattice parameters and
atomic positions until the forces on the atoms are minimized.

o Static Calculation: A single-point, self-consistent field (SCF) calculation is then performed
on the relaxed structure to obtain the total electronic energy.
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o Formation Energy Calculation: The formation energy (enthalpy at 0 K) is calculated by
subtracting the total energies of the constituent elements in their standard states (solid Ru
and S) from the total energy of the RuS2 compound, normalized per formula unit.

Experimental Methodology: High-Temperature Stability
Studies of Laurite (RuS2)

Experimental investigations into the stability of laurite, the naturally occurring mineral form of
RuSz, provide valuable data on its thermodynamic properties at elevated temperatures.[4]

Logical Flow of the Experimental Determination of Gibbs Free Energy:

Experimental Setup Controlled Parameters
Vertical Tube Furnace Temperature (900-1200°C)

>
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Workflow for the experimental determination of the Gibbs free energy of formation for RuS:.
Experimental Procedure:

e Apparatus: The experiments are conducted in a vertical tube furnace, which allows for
precise temperature control at high temperatures (typically in the range of 900-1200°C).
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o Atmosphere Control: A controlled atmosphere with specific oxygen (fO2) and sulfur (fSz2)
fugacities is established using a mixture of CO, COz, and SOz gases. The composition of the
gas mixture is carefully controlled to achieve the desired fugacities at the experimental
temperature.

o Sample: The starting materials consist of either pure ruthenium metal or RuS2 powder.

o Equilibrium Determination: The sample is held at a specific temperature and gas composition
until the equilibrium between solid ruthenium and solid ruthenium(lV) sulfide is established.
This is a reversible reaction: Ru(s) + Sz(g) = RuSz(s).

e Analysis: After quenching the sample, the solid phases present are identified using X-ray
powder diffraction (XRD) to determine whether Ru or RuS: is the stable phase under the
given conditions.

e Gibbs Free Energy Calculation: By bracketing the equilibrium point at various temperatures,
the sulfur fugacity (fSz) at which Ru and RuS: coexist is determined. The standard Gibbs
free energy of the reaction (AGr°) at that temperature can then be calculated using the
following relationship: AGr° = -RTIn(K) = RTIn(fSz2) where R is the ideal gas constant and T is
the absolute temperature. The Gibbs free energy of formation of RuS: is then derived from
the Gibbs free energy of the reaction.

Signaling Pathways and Logical Relationships

The thermodynamic stability of RuS:z is governed by the interplay of enthalpy and entropy, as

AS
Entropy

modulates entropy contribution contributes inversely with T

described by the fundamental Gibbs free energy equation.
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Relationship between Gibbs free energy, enthalpy, and entropy.

» Enthalpy (AH): Represents the heat change during the formation of RuS: from its constituent
elements. A negative enthalpy of formation indicates an exothermic reaction, which favors
the stability of the compound.

o Entropy (AS): Represents the change in disorder during the formation of RuSz. The
formation of a solid from solid and gaseous reactants (if sulfur is in the gas phase) typically
leads to a decrease in entropy.

o Temperature (T): The influence of the entropy term on the Gibbs free energy is magnified at
higher temperatures.

This guide provides a foundational understanding of the thermodynamic stability of
Ruthenium(lV) sulfide, leveraging both state-of-the-art computational methods and rigorous
experimental techniques. The presented data and methodologies are crucial for researchers
and professionals working with this important material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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